Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Description
Properties
CAS No. |
1158749-80-4 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl 1,7-diazaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(16)6-8-15-11-14/h1-5,15H,6-11H2 |
InChI Key |
CBCSBIYBWXQQPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of 1,6-diazaspiro[3.4]octane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Structural Overview
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate has the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol. The compound features a benzyl group attached to a diazaspiro structure, which contributes to its distinct chemical properties and potential biological activities .
Medicinal Chemistry Applications
Neuroactive Compounds : The unique structural features of this compound suggest it may serve as a lead compound for developing pharmaceuticals targeting neuroactive pathways. Its derivatives could be explored for treating neurological disorders due to their potential interactions with neurotransmitter systems .
Antimicrobial Activity : Recent studies indicate that compounds within the diazaspiro family exhibit notable antimicrobial properties. This compound may contribute to the development of new antimicrobial agents effective against resistant strains of bacteria .
Cancer Therapeutics : The diazaspiro framework has been associated with various biological activities, including inhibition of cancer-related pathways. For instance, derivatives of similar diazaspiro compounds have shown promise as inhibitors of menin-MLL1 interactions in cancer treatment . This suggests that this compound could be evaluated for similar therapeutic properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds in the diazaspiro family:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzyl 1,5-diazaspiro[3.4]octane-1-carboxylate | Similar spirocyclic structure but different nitrogen positioning | May exhibit different biological activities |
| tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | Contains a tert-butyl group instead of a benzyl group | Altered reactivity and potential interactions |
| 1-Benzyl-1,6-diazaspiro[3.4]octane | Lacks carboxylic acid functionality | May have distinct pharmacological properties |
This table highlights how variations in structure can influence the biological activity and reactivity of related compounds.
Case Studies and Research Findings
Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various pathogens:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be developed into new antimicrobial therapies .
Neuroprotective Effects : In vitro studies have demonstrated that treatment with this compound can reduce neuronal cell death by approximately 40% under oxidative stress conditions. Additionally, increased levels of antioxidant enzymes were observed, indicating its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Modifications
tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate
- Structure : Replaces the benzyl group with a tert-butyl carboxylate.
- Properties : Increased steric bulk and improved stability under acidic conditions compared to the benzyl ester. Commonly used as a protecting group in peptide synthesis .
- Applications : Precursor for JAK inhibitors (e.g., 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile) .
tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate Oxalate (2:1)
- Structure : Oxalate salt of the tert-butyl variant (C24H42N4O8).
- Properties : Higher aqueous solubility due to ionic interactions; requires storage at 2–8°C in inert atmospheres .
- Safety : Classified with GHS hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .
Benzyl 2,6-Diazaspiro[3.4]octane-2-carboxylate
Stereochemical Variants
(S)- and (R)-tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate
Comparative Data Table
Research Findings and Trends
- Synthetic Utility: Benzyl and tert-butyl esters are preferred intermediates due to their balance of stability and reactivity. The benzyl group is cleaved under hydrogenolysis, while tert-butyl esters require strong acids .
- Pharmacological Relevance : Spirocyclic diazaspiro compounds are pivotal in developing JAK and BTK inhibitors, with stereochemistry and substituents dictating potency .
- Safety Profiles : Oxalate salts (e.g., tert-butyl oxalate) necessitate stringent handling due to irritant properties, whereas free bases are generally safer .
Biological Activity
Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of the Compound
This compound belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This framework has been linked to various pharmacological effects, making it a subject of interest in medicinal chemistry.
Antimycobacterial Activity
One of the prominent biological activities associated with this compound is its antimycobacterial properties. A study reported the synthesis of several derivatives based on the 2,6-diazaspiro[3.4]octane core, revealing that certain compounds exhibited significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) with a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL for specific derivatives .
Table 1: Antimycobacterial Activity of Compounds Derived from Diazaspiro Core
| Compound | Yield (%) | MIC (μg/mL) |
|---|---|---|
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 17 | 56 | 0.016 |
| 24 | 48 | 6.2 |
| 27 | 63 | >100 |
The data indicate that while many derivatives showed weak activity, compound 17 stands out as particularly potent against M. tuberculosis, highlighting the potential for further development in treating tuberculosis .
Cancer Treatment Potential
The diazaspiro compounds have also been investigated for their anticancer properties. Research has identified several analogues that act as inhibitors of PARP-1 (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms in cancer cells. For instance, one study reported that a compound structurally similar to this compound demonstrated an IC50 value of approximately 12.6 nM against PARP-1, indicating substantial potency without significant cytotoxic effects on normal cells .
Table 2: PARP-1 Inhibition Data
| Compound | IC50 (nM) | Cytotoxicity |
|---|---|---|
| Compound A | 12.6 | Low |
| Compound B | 33.9 | Moderate |
| Compound C | 65.4 | Low |
These findings suggest that benzyl diazaspiro compounds may offer a dual benefit in targeting cancer cells while sparing normal cells from toxicity.
Mechanistic Insights
The mechanism by which benzyl diazaspiro compounds exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity: The interaction with enzymes such as PARP-1 suggests a mechanism involving disruption of DNA repair pathways, leading to increased sensitivity of cancer cells to chemotherapeutic agents.
- Modulation of Signaling Pathways: Some derivatives have been shown to modulate MAPK and PI3K signaling pathways, which are critical in cancer progression and survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzyl diazaspiro derivatives:
- Antitubercular Lead Identification: A systematic exploration of various substituents on the diazaspiro core led to the identification of potent antitubercular agents with favorable MIC values.
- Cancer Cell Line Studies: Compounds were tested against various cancer cell lines to evaluate their cytotoxicity and selectivity, demonstrating promising results in BRCA-deficient models where enhanced sensitivity to PARP inhibitors was observed.
Q & A
Q. What are the common synthetic routes for Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate?
The synthesis typically involves multi-step organic reactions:
- Cyclization of precursors : Reacting diazaspiro intermediates (e.g., 1,6-diazaspiro[3.4]octane) with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C .
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products; ideal for small-scale optimization .
- Protection/deprotection strategies : Use of tert-butyl groups (e.g., tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate) as intermediates, followed by deprotection and benzylation .
Q. Key Steps :
Precursor activation with benzyl chloroformate.
Cyclization under controlled pH and temperature.
Purification via column chromatography or recrystallization .
Q. How is the structure of this compound characterized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon connectivity (e.g., spirocyclic signals at δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., (3S,4R) configuration in derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for reproducibility) .
Q. What biological activities have been reported for this compound?
- Antimalarial : Inhibits Plasmodium falciparum lifecycle stages via disruption of mitochondrial electron transport .
- Neuroprotective : Modulates NMDA receptors, reducing excitotoxicity in neuronal models .
- Antimicrobial : Activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Microwave-assisted flow chemistry : Reduces reaction time from hours to minutes while improving yield (80–90%) .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers and assign stereochemistry .
- Scale-up strategies : Transition from batch to continuous flow reactors for industrial-scale production .
Q. How to resolve contradictions in reported biological activity data?
- Standardize assays : Use identical parasite strains (e.g., P. falciparum 3D7) and cell lines (e.g., SH-SY5Y for neuroprotection) .
- Orthogonal validation : Confirm antimalarial activity with both in vitro (lactate dehydrogenase assay) and in vivo (murine models) approaches .
- Purity verification : Re-test compounds with ≥97% purity (via HPLC) to eliminate batch variability .
Q. What mechanistic insights exist for its neuroprotective effects?
- Receptor binding assays : Competitive inhibition of NMDA receptors (IC: 0.8 µM) using radiolabeled -MK-801 .
- Computational docking : Molecular dynamics simulations predict binding to the GluN2B subunit’s allosteric site .
- Pathway analysis : Downregulation of caspase-3 and Bax/Bcl-2 ratio in oxidative stress models .
Q. How does the spirocyclic structure influence reactivity and bioactivity?
- Conformational rigidity : Restricts rotation, enhancing binding specificity to enzymatic pockets (e.g., malaria dihydroorotate dehydrogenase) .
- Electron distribution : Nitrogen atoms in the spiro ring enable hydrogen bonding with biological targets (e.g., PfATP4 in P. falciparum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
